ASC-JM-17 is a small-molecule compound recognized for its role as an activator of the nuclear factor erythroid 2-related factor 1 and 2 pathways, which are crucial for regulating cellular responses to oxidative stress and maintaining proteostasis. This compound has garnered attention in the context of neurodegenerative diseases, particularly those associated with polyglutamine expansions, such as spinal and bulbar muscular atrophy and spinocerebellar ataxia type 3.
ASC-JM-17 is derived from curcumin analogs, specifically designed to enhance its bioactivity and therapeutic potential. It falls under the category of investigational drugs, primarily classified as a small molecule with antioxidant properties. The compound's chemical formula is , and it has a molecular weight of approximately 464.56 g/mol .
The synthesis of ASC-JM-17 involves several steps utilizing commercially available starting materials. Key components include 3,4-dimethoxybenzaldehyde and cyclobutylmethyl ketone. The synthetic route typically includes reactions such as aldol condensation, followed by various purification processes to yield the final product in high purity .
ASC-JM-17 undergoes several chemical reactions that are critical for its mechanism of action:
The mechanism of action of ASC-JM-17 primarily involves the activation of Nrf1 and Nrf2 pathways. Upon treatment with ASC-JM-17:
ASC-JM-17 exhibits several notable physical and chemical properties:
ASC-JM-17 has potential applications in scientific research and therapeutic development:
Asc-JM-17 [(1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione] is a synthetic curcumin analog that activates NRF1 (Nuclear factor erythroid-derived 2-related factor 1; NFE2L1), an endoplasmic reticulum (ER)-resident transcription factor critical for proteasome biogenesis. Under proteotoxic stress, Asc-JM-17 triggers cleavage of full-length NRF1 (110–130 kDa) into its active 75-kDa isoform, enabling nuclear translocation. This active fragment binds Antioxidant Response Elements (AREs) in the promoter regions of proteasome subunit genes, initiating their transcription [2] [8] [9].
Key transcriptional targets include:
Table 1: Asc-JM-17-Mediated Upregulation of Proteasome Subunits
Proteasome Component | Subunit Gene | Fold Increase | Function |
---|---|---|---|
20S core particle | PSMA4 | 2.1 ± 0.3 | α-ring formation |
20S core particle | PSMB5 | 1.9 ± 0.2 | β5 catalytic activity |
19S regulatory particle | PSMC1 | 2.3 ± 0.4 | ATPase unfolding |
19S regulatory particle | PSMD14 | 2.0 ± 0.3 | Deubiquitination |
Immunoproteasome | PSME1 | 1.8 ± 0.2 | 11S regulatory cap |
In polyglutamine disorders like SBMA, Asc-JM-17 accelerates ubiquitin-proteasome system (UPS)-mediated degradation of mutant androgen receptor (AR). In SBMA patient-derived fibroblasts (68 CAG repeats), Asc-JM-17 reduces steady-state AR levels by 60–70% in the presence of dihydrotestosterone (DHT). Cycloheximide chase assays confirm a 50% reduction in mutant AR half-life (from 8.2 ± 0.4 h to 4.1 ± 0.3 h), attributable to enhanced ubiquitylation [2] [9].
Mechanistically, Asc-JM-17:
Compared to the analog ASC-J9, Asc-JM-17 exhibits 3-fold greater potency (EC~50~ = 0.8 μM vs. 2.5 μM) in AR degradation, attributed to its cyclobutylmethyl group enhancing metabolic stability [7] [9].
Table 2: Androgen Receptor Degradation by Asc-JM-17 in Disease Models
Experimental System | AR Reduction | Half-Life Change | Key Mechanism |
---|---|---|---|
SBMA patient fibroblasts | 65 ± 7% | 8.2 h → 4.1 h | Ubiquitylation ↑ |
AR97Q mouse model | 58 ± 5% (muscle) | Not measured | Proteasome activity ↑ |
Fly SBMA model | Eye degeneration ↓ 80% | Not applicable | CncC (Nrf1/2 ortholog) dependent |
Asc-JM-17 activates NRF2 (NFE2L2), inducing transcription of cytoprotective genes via Antioxidant Response Elements (AREs). In reporter assays, it increases ARE-driven luciferase expression by 4.2-fold at 1 μM, outperforming curcumin (1.8-fold) and dimethyl fumarate (2.5-fold) [2] [4] [6].
Key antioxidant targets include:
In spinocerebellar ataxia type 3 (SCA3) models, Asc-JM-17 (1 μM) reduces mitochondrial ROS by 45% and restores glutathione levels. NRF2 knockdown abolishes 70% of its antioxidant effects, confirming NRF2-dependence [4]. The compound uniquely enhances SOD2 in an NRF2-dependent manner, critical for mitigating oxidative damage in neurodegenerative contexts [4] [6].
Asc-JM-17 co-activates Heat Shock Factor 1 (HSF1), increasing molecular chaperone expression. In mammalian cells, it induces:
This chaperone network assists in:
Notably, Drosophila studies show HSF1 activation is dispensable for Asc-JM-17’s protective effects against AR toxicity. Knockdown of cncC (NRF1/NRF2 ortholog) – but not hsf1 – abolishes its rescue of eye degeneration, suggesting chaperone induction supports, but is not primary to, its mechanism [9]. The triple activation of NRF1, NRF2, and HSF1 creates a synergistic proteostasis network enhancing both protein degradation and stability.
Table 3: Asc-JM-17-Induced Cellular Defense Pathways
Transcription Factor | Target Pathways | Key Induced Genes | Biological Outcome |
---|---|---|---|
NRF1 (NFE2L1) | Proteasome biogenesis | PSMA4, PSMB5, PSMC1 | ↑ Misfolded protein clearance |
NRF2 (NFE2L2) | Antioxidant response | HO-1, NQO1, SOD2 | ↓ ROS, ↑ Mitochondrial function |
HSF1 | Chaperone network | HSP70, HSP40, HSP27 | ↓ Protein aggregation |
Table 4: Compound Synonyms for Asc-JM-17
Synonym | Identifier Type |
---|---|
ASC-JM17 | Common research name |
ALZ-002 | Development code |
Rosolutamide | Formal synonym |
AJ-201 | Alternate research code |
1039760-91-2 | CAS registry number |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7